Lysyl Oxidase Homolog 2 (LOXL2) Inhibitory Activity of Ethyl 5-(2,4-dichlorobenzyl)oxazole-4-carboxylate
Ethyl 5-(2,4-dichlorobenzyl)oxazole-4-carboxylate demonstrates LOXL2 inhibitory activity with an IC50 of 200 nM in a 20-hour incubation assay at room temperature [1]. LOXL2 is an enzyme implicated in fibrotic disease progression and tumor metastasis, making this a mechanistically relevant activity profile for procurement consideration.
| Evidence Dimension | LOXL2 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 200 nM |
| Comparator Or Baseline | No direct comparator data available for structurally related oxazole-4-carboxylates against LOXL2 |
| Quantified Difference | Not available (single-compound data) |
| Conditions | Recombinant human LOXL2; 20-hour incubation at room temperature on plate shaker; source: R&D Systems/Bio-techne [1] |
Why This Matters
This assay provides a validated quantitative potency benchmark for LOXL2 inhibition that can be used for procurement decisions when screening against fibrosis or metastasis targets.
- [1] BindingDB. BDBM469077: Ethyl 5-(2,4-dichlorobenzyl)oxazole-4-carboxylate LOXL2 inhibition data. US10807974 Example 96; US10995088 Example 96; US11608330 Example 96. View Source
